molecular formula C3H7BrN2S B1346064 4,5-Dihydrothiazol-2-amine monohydrobromide CAS No. 13483-03-9

4,5-Dihydrothiazol-2-amine monohydrobromide

Cat. No.: B1346064
CAS No.: 13483-03-9
M. Wt: 183.07 g/mol
InChI Key: QWPKJGJJMQHNPQ-UHFFFAOYSA-N
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Description

4,5-Dihydrothiazol-2-amine monohydrobromide is a chemical compound with the molecular formula C3H7BrN2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrothiazol-2-amine monohydrobromide typically involves the reaction of 2-aminothiazoline with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminothiazoline+HBr4,5-Dihydrothiazol-2-amine monohydrobromide\text{2-Aminothiazoline} + \text{HBr} \rightarrow \text{this compound} 2-Aminothiazoline+HBr→4,5-Dihydrothiazol-2-amine monohydrobromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrothiazol-2-amine monohydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the thiazole ring or the amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

4,5-Dihydrothiazol-2-amine monohydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydrothiazol-2-amine monohydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of 4,5-Dihydrothiazol-2-amine monohydrobromide, known for its aromaticity and biological activities.

    2-Aminothiazole: A related compound with similar structural features and applications.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrobromide group. This gives it distinct chemical and biological properties compared to other thiazole derivatives .

Properties

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2S.BrH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPKJGJJMQHNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1779-81-3 (Parent)
Record name 2-Iminothiazolidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80158997
Record name 2-Thiazolamine, 4,5-dihydro-, monohydrobromide (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-03-9
Record name 2-Thiazolamine, 4,5-dihydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13483-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iminothiazolidine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazolamine, 4,5-dihydro-, monohydrobromide (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80158997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydrothiazol-2-amine monohydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.431
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Record name 2-IMINOTHIAZOLIDINE HYDROBROMIDE
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